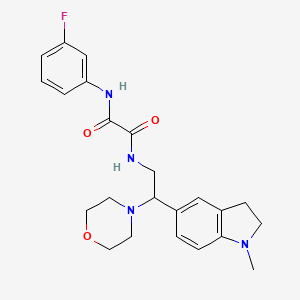
2-(5-Methylpyridin-2-yl)acetonitrile
Overview
Description
2-(5-Methylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 38203-08-6 and a molecular weight of 132.16 . It has the IUPAC name (5-methyl-2-pyridinyl)acetonitrile . The compound is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of crude products which are purified by silica-gel column chromatography . The yield of this synthesis process is approximately 80% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 105-106 °C (Press: 3 Torr) and a predicted density of 1.056±0.06 g/cm3 . It also has a predicted pKa value of 3.47±0.22 .Mechanism of Action
The mechanism of action of 5MP is not well understood. However, it is believed that the reaction of pyridine and acetonitrile in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product. Additionally, the reaction of pyridine with aldehydes or ketones in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5MP are not well understood. However, it has been suggested that 5MP may have a role in the regulation of gene expression. Additionally, 5MP has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have antibacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5MP in laboratory experiments include its availability and low cost. Additionally, 5MP is a versatile starting material for the synthesis of a wide range of compounds, including amides, esters, and ethers. However, the use of 5MP is limited by its reactivity, as it can easily react with other compounds.
Future Directions
The future directions for the use of 5MP include its use in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 5MP may have potential applications in the development of new antibiotics and other drugs. Furthermore, 5MP may have potential applications in the development of new materials, such as polymers and nanomaterials. Finally, 5MP may have potential applications in the development of new catalysts for organic synthesis.
Scientific Research Applications
5MP has been widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, hormones, and vitamins. Additionally, 5MP has been used in the synthesis of pharmaceuticals and other active pharmaceutical ingredients (APIs). It has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules.
Safety and Hazards
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNNBFZQKRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
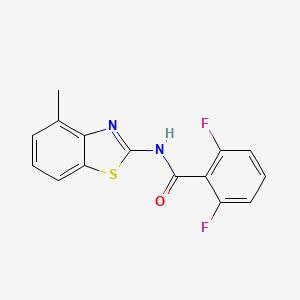
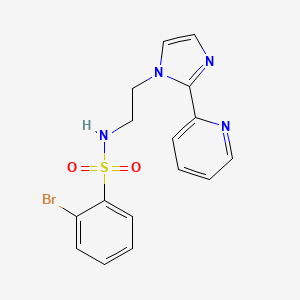

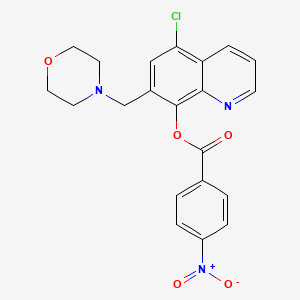
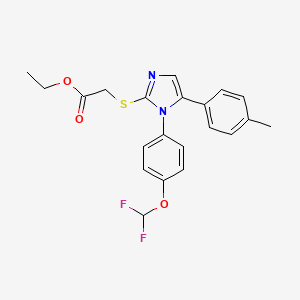
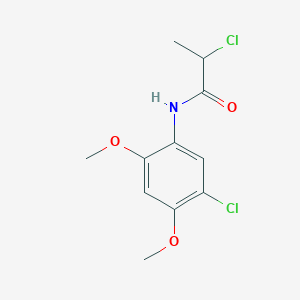


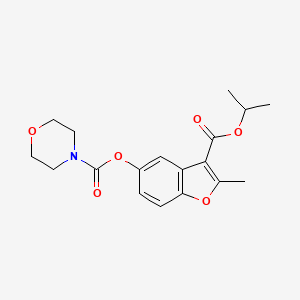
![(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2910564.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2910567.png)
